molecular formula C15H16N2 B14135880 N'-Benzyl-4-methylbenzene-1-carboximidamide CAS No. 116204-77-4

N'-Benzyl-4-methylbenzene-1-carboximidamide

Cat. No.: B14135880
CAS No.: 116204-77-4
M. Wt: 224.30 g/mol
InChI Key: GDPWMAUZDOOVEH-UHFFFAOYSA-N
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Description

N’-Benzyl-4-methylbenzene-1-carboximidamide is an organic compound with a complex structure that includes a benzyl group and a carboximidamide group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzyl-4-methylbenzene-1-carboximidamide typically involves the reaction of 4-methylbenzene-1-carboximidamide with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of N’-Benzyl-4-methylbenzene-1-carboximidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

N’-Benzyl-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Benzyl-4-methylbenzene-1-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-Benzyl-4-methylbenzene-1-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to inhibit nitric oxide production and nuclear factor-kappa B (NF-κB) transcriptional activity in macrophages, which contributes to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzyl-4-methylbenzene-1-carboximidamide is unique due to the presence of both benzyl and carboximidamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound with diverse applications in various fields of research .

Properties

CAS No.

116204-77-4

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

N'-benzyl-4-methylbenzenecarboximidamide

InChI

InChI=1S/C15H16N2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H2,16,17)

InChI Key

GDPWMAUZDOOVEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N

Origin of Product

United States

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